molecular formula C17H17BrN2O2 B11145332 2-(6-bromo-1H-indol-1-yl)-N-[3-(2-furyl)propyl]acetamide

2-(6-bromo-1H-indol-1-yl)-N-[3-(2-furyl)propyl]acetamide

Cat. No.: B11145332
M. Wt: 361.2 g/mol
InChI Key: PVCLZWGHUXZYQK-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-[3-(2-furyl)propyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[3-(2-furyl)propyl]acetamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 6-bromoindole.

    Formation of Indole Acetamide: The 6-bromoindole is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(6-bromo-1H-indol-1-yl)acetamide.

    Coupling with Furan Derivative: The final step involves coupling the 2-(6-bromo-1H-indol-1-yl)acetamide with 3-(2-furyl)propylamine under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-indol-1-yl)-N-[3-(2-furyl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Hydrogenated indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[3-(2-furyl)propyl]acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The indole moiety may interact with enzymes or receptors, modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(6-bromo-1H-indol-3-yl)ethanol: Another brominated indole derivative with different functional groups.

    6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines: Compounds with similar brominated indole structures but different heterocyclic rings.

Uniqueness

2-(6-bromo-1H-indol-1-yl)-N-[3-(2-furyl)propyl]acetamide is unique due to its combination of a brominated indole moiety and a furan ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C17H17BrN2O2

Molecular Weight

361.2 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide

InChI

InChI=1S/C17H17BrN2O2/c18-14-6-5-13-7-9-20(16(13)11-14)12-17(21)19-8-1-3-15-4-2-10-22-15/h2,4-7,9-11H,1,3,8,12H2,(H,19,21)

InChI Key

PVCLZWGHUXZYQK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCCNC(=O)CN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

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